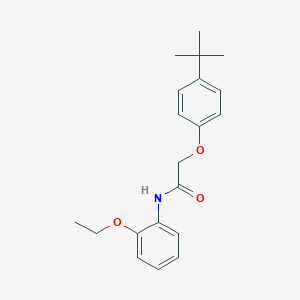![molecular formula C13H12N2O2S B5511807 1-{[(3-methylphenyl)amino]thio}-2-nitrobenzene](/img/structure/B5511807.png)
1-{[(3-methylphenyl)amino]thio}-2-nitrobenzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “1-{[(3-methylphenyl)amino]thio}-2-nitrobenzene” is a benzene derivative with a nitro group (-NO2) and a thioamide group (-NHCS-) attached. The thioamide group is further connected to a 3-methylphenyl group .
Molecular Structure Analysis
The molecular structure of this compound would likely involve a benzene ring with the nitro group and thioamide group attached. The thioamide group would be further connected to a 3-methylphenyl group .Chemical Reactions Analysis
The compound could potentially undergo various chemical reactions. For example, the nitro group could be reduced to an amine group, or the thioamide group could react with other compounds .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure. For example, the presence of the nitro group could make the compound more reactive .Aplicaciones Científicas De Investigación
Thermochemistry and Polymorphism
Research has explored the thermochemistry and conformational polymorphism of hexamorphic crystal systems, focusing on compounds that exhibit different molecular conformations and packing modes, such as 5-Methyl-2-[(2-nitrophenyl)amino]-3-thiophenecarbonitrile. These studies highlight the thermodynamic relationships between polymorphs, revealing how crystallization affects molecular stability and conformation, potentially applicable to understanding 1-{[(3-methylphenyl)amino]thio}-2-nitrobenzene's behavior in solid states (Yu et al., 2000).
Anion Recognition and Photophysical Properties
Functionalized phenyl urea and thiourea derivatives, including silatranes with nitrobenzene units, have been synthesized and characterized, demonstrating anion recognition capabilities through photophysical studies. This suggests potential applications of this compound in sensing or materials science, given its structural affinity to studied compounds (Singh et al., 2016).
Synthetic Applications
The compound has also been implicated in synthetic chemistry, where derivatives of nitrobenzene are used as intermediates in the synthesis of complex molecules. For instance, the N-functionalization of uracil derivatives to create chiral alkanoic acids and esters involves similar nitrobenzene functionalities, indicating this compound could serve as a precursor in synthesizing bioactive molecules or chiral compounds (Gondela & Walczak, 2005).
Sensor Development
Another area of application is in the development of ion-selective electrodes, where similar compounds have been used as ionophores. A study on gadolinium(III) ion-selective electrodes using 3-methyl-1H-1,2,4-triazole-5-thiol demonstrates the potential of this compound in sensor technology, particularly for detecting metal ions or designing selective electrodes (Zamani & Behmadi, 2012).
Mecanismo De Acción
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
3-methyl-N-(2-nitrophenyl)sulfanylaniline |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12N2O2S/c1-10-5-4-6-11(9-10)14-18-13-8-3-2-7-12(13)15(16)17/h2-9,14H,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VUCXTNNGXNBLNA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)NSC2=CC=CC=C2[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-{2-oxo-2-[4-(2-oxo-1,3-oxazolidin-3-yl)piperidin-1-yl]ethyl}-3-(trifluoromethyl)pyridin-2(1H)-one](/img/structure/B5511754.png)
![3-({methyl[2-(1-pyrrolidinylmethyl)benzyl]amino}methyl)-3-piperidinol dihydrochloride](/img/structure/B5511762.png)
![4-[(3-chloro-4-fluorophenyl)sulfonyl]morpholine](/img/structure/B5511769.png)


![N-[(3R*,4S*)-4-cyclopropyl-1-(4-fluorobenzoyl)pyrrolidin-3-yl]-3-pyridin-3-ylpropanamide](/img/structure/B5511785.png)

![[4-(1H-tetrazol-1-yl)phenyl]acetonitrile](/img/structure/B5511795.png)

![N-(2-methoxy-5-{[(3-pyridinylmethyl)amino]sulfonyl}phenyl)benzamide](/img/structure/B5511799.png)
![N-((3S*,4R*)-1-{[3-(4-fluorophenyl)-1H-pyrazol-4-yl]methyl}-4-propyl-3-pyrrolidinyl)methanesulfonamide](/img/structure/B5511805.png)
![2-(2-phenyl-1,3-thiazol-4-yl)-N-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazin-2-ylmethyl)acetamide hydrochloride](/img/structure/B5511812.png)
![3-{5-[(2,2,3,3-tetrafluoropropoxy)methyl]-1,2,4-oxadiazol-3-yl}pyridazine](/img/structure/B5511824.png)